1-(2-Phenoxyethyl)piperazine Exhibits Comparable Potency to Advanced P2X3 Antagonist Candidates
1-(2-Phenoxyethyl)piperazine demonstrates an EC50 of 80 nM for antagonist activity against the recombinant rat P2X3 receptor. This places it within the same potency range as the optimized clinical candidate 'P2X3 antagonist 34,' which exhibits IC50 values of 25 nM (human), 92 nM (rat), and 126 nM (guinea pig) [1][2].
| Evidence Dimension | Antagonist potency at P2X3 receptor |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | P2X3 antagonist 34: IC50 values of 25 nM (hP2X3), 92 nM (rP2X3), 126 nM (gpP2X3) |
| Quantified Difference | The target compound's potency is comparable (within ~3-fold) to the rat P2X3 IC50 of a known advanced antagonist. |
| Conditions | Target: Recombinant rat P2X3 receptor expressed in Xenopus oocytes. Comparator: Human, rat, and guinea pig P2X3 receptors expressed in cells. |
Why This Matters
For researchers validating pain targets, 1-(2-Phenoxyethyl)piperazine provides a cost-effective and structurally simpler tool compound with potency comparable to more complex, optimized drug candidates.
- [1] BindingDB. (2012). PrimarySearch_ki entry for 1-(2-Phenoxyethyl)piperazine and P2X purinoceptor 3. Retrieved April 17, 2025. View Source
- [2] Global Life Sciences. (n.d.). P2X3 antagonist 34. Retrieved April 17, 2025. View Source
